Isobutyl (2-piperidinophenyl) ketone
Description
Isobutyl (2-piperidinophenyl) ketone is a structurally complex organic compound characterized by an isobutyl group attached to a ketone moiety, which is further linked to a 2-piperidinophenyl ring. The molecular framework combines a piperidine ring (a six-membered amine heterocycle) with aromatic and aliphatic substituents, conferring unique physicochemical and biological properties. These analogs highlight the significance of the piperidine ring and ketone functionality in modulating reactivity, solubility, and bioactivity, particularly in pharmaceutical contexts like cancer therapy or neurological disorders .
Properties
Molecular Formula |
C16H23NO |
|---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-one |
InChI |
InChI=1S/C16H23NO/c1-13(2)12-16(18)14-8-4-5-9-15(14)17-10-6-3-7-11-17/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3 |
InChI Key |
OIKBZKBTRRRBMK-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)C1=CC=CC=C1N2CCCCC2 |
Canonical SMILES |
CC(C)CC(=O)C1=CC=CC=C1N2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares Isobutyl (2-piperidinophenyl) ketone with key analogs:
Key Observations :
- Substituent Effects: The isobutyl group in the target compound likely increases lipophilicity compared to cyclohexyl or benzyl groups, affecting membrane permeability . Thiophene in phenyl(2-(thiophen-3-yl)piperidin-1-yl)methanone introduces sulfur-based reactivity and electronic effects, absent in the target compound .
Chemical Reactivity and Stability
- Ketone Reactivity : The carbonyl group in all analogs participates in nucleophilic additions or reductions. However, steric hindrance from the isobutyl group may slow reactions compared to less bulky analogs like benzalacetone .
- Piperidine Stability : Piperidine’s amine group can undergo protonation or alkylation, but its stability varies with substituents. For example, electron-withdrawing groups (e.g., thiophene) reduce basicity, whereas electron-donating groups (e.g., methyl) enhance it .
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